(5E)-1-(3,5-dimethylphenyl)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
The compound “(5E)-1-(3,5-dimethylphenyl)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” is a synthetic organic molecule that belongs to the class of dihydropyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones with thiourea in the presence of a catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle bulk quantities of reactants
Continuous flow systems: For efficient and consistent production
Purification steps: Such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Halogenation or alkylation at the aromatic ring using reagents like bromine or alkyl halides
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Bromine, alkyl halides
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Alcohols
Substitution products: Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions
Material Science: Potential use in the development of new materials with unique properties
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes
Antimicrobial Activity: Exhibits activity against various microbial strains
Medicine
Drug Development: Potential lead compound for the development of new therapeutic agents
Cancer Research: Investigated for its potential anticancer properties
Industry
Agriculture: Potential use as agrochemicals
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates
Mechanism of Action
The mechanism of action of this compound involves:
Molecular Targets: Binding to specific enzymes or receptors
Pathways: Inhibition of enzyme activity or modulation of signaling pathways
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidine derivatives: Similar structure and biological activity
Thioxodihydropyrimidine derivatives: Similar sulfur-containing compounds
Uniqueness
Structural Features: Unique combination of aromatic and heterocyclic moieties
Biological Activity: Distinct biological activity profile compared to other similar compounds
Properties
IUPAC Name |
(5E)-1-(3,5-dimethylphenyl)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-7-30-22-11-17(6)18(12-20(22)14(2)3)13-21-23(28)26-25(31)27(24(21)29)19-9-15(4)8-16(5)10-19/h8-14H,7H2,1-6H3,(H,26,28,31)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEOMSKIRNRPFF-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC(=C3)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)C)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC(=C3)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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